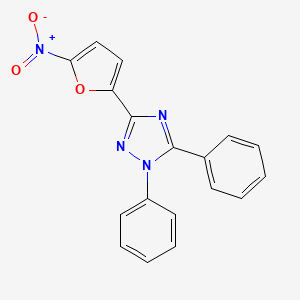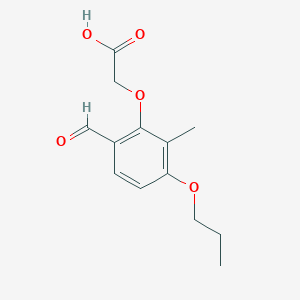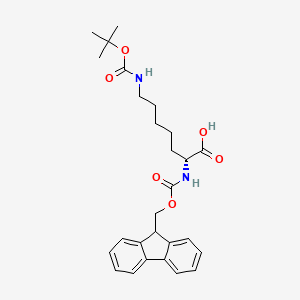
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Méthyl-1-phénylhex-1-yn-3-yl)pipéridine est un composé organique synthétique appartenant à la classe des dérivés de la pipéridine. La pipéridine est une amine hétérocyclique à six chaînons avec un atome d’azote et cinq atomes de carbone. Ce composé se caractérise par la présence d’un cycle pipéridine lié à un groupe 4-méthyl-1-phénylhex-1-yn-3-yl. Les dérivés de la pipéridine sont largement utilisés dans l’industrie pharmaceutique en raison de leurs diverses activités biologiques et de leurs propriétés pharmacologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(4-méthyl-1-phénylhex-1-yn-3-yl)pipéridine implique généralement les étapes suivantes :
Formation de l’intermédiaire alkyne : La synthèse commence par la préparation de l’intermédiaire alkyne, le 4-méthyl-1-phénylhex-1-yne. Cela peut être réalisé par réaction du 4-méthyl-1-phénylhex-1-ène avec une base forte telle que l’amidure de sodium dans l’ammoniac liquide.
Méthodes de production industrielle : La production industrielle de 1-(4-méthyl-1-phénylhex-1-yn-3-yl)pipéridine implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et la concentration du catalyseur .
Analyse Des Réactions Chimiques
Types de réactions : 1-(4-Méthyl-1-phénylhex-1-yn-3-yl)pipéridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour former des alcools ou des amines.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en solution aqueuse, trioxyde de chrome dans l’acide acétique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther, borohydrure de sodium dans le méthanol.
Substitution : Halogénoalcanes ou chlorures d’acyle en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits :
Oxydation : Cétones, acides carboxyliques.
Réduction : Alcools, amines.
Substitution : Dérivés de la pipéridine substitués.
Applications de recherche scientifique
1-(4-Méthyl-1-phénylhex-1-yn-3-yl)pipéridine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies, notamment les troubles neurologiques et le cancer.
Industrie : Utilisé dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 1-(4-méthyl-1-phénylhex-1-yn-3-yl)pipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des récepteurs ou à des enzymes, en modulant leur activité et en influençant les voies de signalisation cellulaire. Des études détaillées sur son mécanisme d’action sont en cours pour élucider ses interactions moléculaires précises et son potentiel thérapeutique .
Composés similaires :
- 1-(4-Méthyl-1-phénylhex-1-yn-3-yl)morpholine
- 1-(4-Méthyl-1-phénylhex-1-yn-3-yl)pyrrolidine
- 1-(4-Méthyl-1-phénylhex-1-yn-3-yl)azépane
Comparaison : 1-(4-Méthyl-1-phénylhex-1-yn-3-yl)pipéridine est unique en raison de ses caractéristiques structurelles spécifiques et de la présence du cycle pipéridine. Comparé à des composés similaires, il peut présenter des activités biologiques et des propriétés pharmacologiques distinctes. Par exemple, le cycle pipéridine peut conférer des affinités de liaison différentes aux récepteurs ou aux enzymes par rapport aux cycles morpholine ou pyrrolidine .
Comparaison Avec Des Composés Similaires
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)morpholine
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)pyrrolidine
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)azepane
Comparison: 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine is unique due to its specific structural features and the presence of the piperidine ring. Compared to similar compounds, it may exhibit distinct biological activities and pharmacological properties. For example, the piperidine ring may confer different binding affinities to receptors or enzymes compared to morpholine or pyrrolidine rings .
Propriétés
Numéro CAS |
682355-39-1 |
|---|---|
Formule moléculaire |
C18H25N |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
1-(4-methyl-1-phenylhex-1-yn-3-yl)piperidine |
InChI |
InChI=1S/C18H25N/c1-3-16(2)18(19-14-8-5-9-15-19)13-12-17-10-6-4-7-11-17/h4,6-7,10-11,16,18H,3,5,8-9,14-15H2,1-2H3 |
Clé InChI |
ZNFUOCRPAIYKFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C#CC1=CC=CC=C1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)


![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)



